methyl (2R)-3-[[(1R,2R)-2-ethylcyclopropyl]sulfamoyl]-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
Methyl (2R)-3-[[(1R,2R)-2-ethylcyclopropyl]sulfamoyl]-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a sulfamoyl group, and a phenylmethoxycarbonylamino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-[[(1R,2R)-2-ethylcyclopropyl]sulfamoyl]-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the sulfamoyl group, and the attachment of the phenylmethoxycarbonylamino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-[[(1R,2R)-2-ethylcyclopropyl]sulfamoyl]-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include strong acids or bases, organic solvents, and specific catalysts. Reaction conditions such as temperature, pressure, and reaction time must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2R)-3-[[(1R,2R)-2-ethylcyclopropyl]sulfamoyl]-2-(phenylmethoxycarbonylamino)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2R)-3-[[(1R,2R)-2-ethylcyclopropyl]sulfamoyl]-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfamoyl-containing molecules and cyclopropyl derivatives. These compounds may share some structural features but differ in their specific functional groups and overall properties.
Uniqueness
Methyl (2R)-3-[[(1R,2R)-2-ethylcyclopropyl]sulfamoyl]-2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl (2R)-3-[[(1R,2R)-2-ethylcyclopropyl]sulfamoyl]-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-3-13-9-14(13)19-26(22,23)11-15(16(20)24-2)18-17(21)25-10-12-7-5-4-6-8-12/h4-8,13-15,19H,3,9-11H2,1-2H3,(H,18,21)/t13-,14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBQCBLVZUOUGV-KFWWJZLASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1NS(=O)(=O)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1NS(=O)(=O)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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